molecular formula C10H11ClN4O3 B1333695 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine CAS No. 257932-06-2

7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B1333695
CAS No.: 257932-06-2
M. Wt: 270.67 g/mol
InChI Key: OXXZTIXFMCJHEJ-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

7-Chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is a heterocyclic compound featuring a benzoxadiazole core fused with a benzene ring. Its IUPAC name, N-(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)-N,N-diethylamine , reflects the positions of substituents: a chlorine atom at position 7, a nitro group at position 4, and a diethylamino group at position 5. The molecular formula is C₁₀H₁₁ClN₄O₃ , with a molecular weight of 270.67 g/mol .

The structure is characterized by a planar benzoxadiazole system (a benzene ring fused to an oxadiazole ring) and a tetrahedral diethylamine group. Key identifiers include:

  • CAS Registry Number : 257932-06-2
  • SMILES Notation : CCN(CC)c1cc(c2c(c1N+=O)non2)Cl
  • InChI Key : OXXZTIXFMCJHEJ-UHFFFAOYSA-N

The compound’s stereochemistry is achiral due to its planar aromatic system and symmetrical substituents.

Physical and Chemical Properties

The compound exists as a yellow to orange crystalline solid with distinct physicochemical characteristics:

Property Value/Description
Melting Point 132–135°C
Boiling Point 414°C (predicted)
Density 1.442 g/cm³ (predicted)
logP (Partition Coefficient) 3.46
Solubility Low in water; soluble in organic solvents (e.g., DMF, chloroform)

Spectroscopic data reveals absorption maxima in the ultraviolet-visible (UV-Vis) range (~300–400 nm), typical of nitrobenzoxadiazole derivatives. Fluorescence emission is solvent-dependent, with stronger intensity in hydrophobic environments. The nitro group enhances electron-withdrawing properties, while the diethylamino group contributes to lipophilicity.

Historical Context in Benzoxadiazole Chemistry

Benzoxadiazoles, first synthesized in the mid-20th century, gained prominence as fluorophores and derivatization reagents due to their photostability and tunable electronic properties. The parent compound, 2,1,3-benzoxadiazole, was initially derived from coal tar. Over time, substitutions at positions 4, 5, and 7 were explored to modulate reactivity and optical characteristics.

The introduction of nitro groups at position 4 emerged as a strategy to enhance fluorescence quenching and enable applications in bioimaging. The diethylamino group in this compound represents a deliberate modification to improve solubility and binding affinity in hydrophobic environments.

Relationship to Other Nitrobenzoxadiazole (NBD) Derivatives

This compound belongs to the nitrobenzoxadiazole (NBD) family, which includes derivatives like NBD chloride (4-chloro-7-nitrobenzofurazan) and NBD fluoride . Key comparisons:

Derivative Structural Feature Key Applications
NBD Chloride Chlorine at position 4 Amine derivatization for HPLC
NBD Fluoride Fluorine at position 4 Biomarker for cellular imaging
This compound Diethylamino group at position 5 Probing protein-ligand interactions

The diethylamino substitution in this compound reduces electrophilicity compared to NBD chloride, making it less reactive toward nucleophiles but more suitable for hydrophobic interactions. Its fluorescence properties are distinct from NBD-ethylenediamine or NBD-PE, which exhibit stronger emission in lipid bilayers.

Properties

IUPAC Name

7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O3/c1-3-14(4-2)7-5-6(11)8-9(13-18-12-8)10(7)15(16)17/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXZTIXFMCJHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370905
Record name 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257932-06-2
Record name 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Conditions

Reagent/Material Amount/Concentration Role
7-chloro-4-nitro-2,1,3-benzoxadiazole (NBD-Cl) Stoichiometric (e.g., 1 equiv) Electrophilic substrate
N,N-diethylamine Slight excess (1.1–1.5 equiv) Nucleophile
Solvent Ethanol or aqueous ethanol Reaction medium
Base (optional) Sodium bicarbonate or sodium hydroxide To maintain pH and neutralize HCl formed
Temperature Room temperature to 50 °C Reaction kinetics optimization
Reaction time 1–3 hours Complete substitution

Procedure Outline

  • Suspension of NBD-Cl : Suspend the required amount of 7-chloro-4-nitro-2,1,3-benzoxadiazole in ethanol or aqueous ethanol.

  • Addition of Base : Add sodium bicarbonate or sodium hydroxide to maintain a slightly basic environment, which helps neutralize the hydrochloric acid generated during substitution.

  • Nucleophile Addition : Add N,N-diethylamine dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring : Stir the reaction mixture for 1–3 hours at room temperature or gently heat to 50 °C to accelerate the reaction.

  • Work-up : After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation : Filter the precipitated solid, wash with cold water to remove impurities, and dry under vacuum.

  • Purification : If necessary, recrystallize from ethanol or perform chromatographic purification to obtain pure this compound.

Reaction Scheme

$$
\text{NBD-Cl} + \text{N,N-diethylamine} \xrightarrow[\text{EtOH}]{\text{RT or 50 °C}} \text{this compound} + \text{HCl}
$$

Research Findings and Optimization Data

Several studies and patents have reported similar synthetic routes with variations in conditions to optimize yield and purity. Key findings include:

Parameter Range Tested Optimal Condition Notes
Solvent Ethanol, aqueous ethanol Ethanol Good solubility and reaction medium
Base NaHCO3, NaOH NaHCO3 (mild base) Prevents side reactions, neutralizes HCl
Temperature 20–50 °C 25–50 °C Higher temp accelerates reaction but may cause side products
Reaction time 1–3 hours 2 hours Complete conversion observed
Molar ratio (amine:NBD-Cl) 1:1 to 1.5:1 1.2:1 Slight excess of amine improves yield

Typical yields reported are in the range of 85–95% , with high purity confirmed by UV-Vis spectroscopy and chromatographic methods. The product exhibits characteristic UV-Vis absorption maxima around 470–490 nm, confirming the substitution and conjugation of the benzoxadiazole ring system.

Analytical Characterization

  • UV-Vis Spectroscopy : The product shows absorption maxima (λ_max) near 472 nm, consistent with the benzoxadiazole chromophore substituted with the diethylamino group.
  • Chromatography : High-performance liquid chromatography (HPLC) methods confirm the purity and identity of the compound.
  • NMR and Mass Spectrometry : Structural confirmation is achieved by ^1H NMR, ^13C NMR, and mass spectrometry, showing the expected chemical shifts and molecular ion peaks.

Summary Table of Preparation Methods

Step Description Conditions/Notes
Starting material 7-chloro-4-nitro-2,1,3-benzoxadiazole (NBD-Cl) Commercially available or synthesized
Nucleophile N,N-diethylamine Slight excess (1.1–1.5 equiv)
Solvent Ethanol or aqueous ethanol Good solvent for both reagents
Base Sodium bicarbonate or sodium hydroxide Maintains pH, neutralizes HCl
Temperature Room temperature to 50 °C Reaction rate optimization
Reaction time 1–3 hours Complete substitution
Work-up Precipitation in ice water, filtration Isolates product
Purification Recrystallization or chromatography Ensures high purity
Yield 85–95% High yield typical

Chemical Reactions Analysis

Types of Reactions

7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 7-amino-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted benzoxadiazole derivatives.

Scientific Research Applications

Analytical Applications

One of the primary uses of 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is in the derivatization of amines and amino acids for enhanced detection in high-performance liquid chromatography (HPLC). The compound reacts with amines to produce highly fluorescent derivatives, which facilitate sensitive detection methods.

Derivatization Techniques

  • High-Performance Liquid Chromatography (HPLC) :
    • The compound has been utilized as a derivatization agent in HPLC to improve the detection limits of various amines. For instance, studies have demonstrated its effectiveness in analyzing pharmaceutical compounds such as amlodipine and tyramine by forming stable fluorescent derivatives that can be easily quantified .
  • Spectrophotometry and Spectrofluorimetry :
    • It has also been applied in spectrophotometric methods to analyze pharmaceutical-bearing amine groups. The fluorescence characteristics of the derivatives allow for precise quantification and analysis of low-concentration samples .

Case Studies

Several studies highlight the practical applications of this compound:

  • Analysis of Amines in Biological Samples :
    • A method developed for the assay of amlodipine in human plasma involved derivatization with this compound followed by solid-phase extraction and HPLC analysis. This method exhibited a linear range suitable for clinical applications .
  • Fluorescent Tagging in Biochemistry :
    • The compound has been used to tag polyamines for visualizing biological structures such as diatom algae and spicules of siliceous sponges. The fluorescent properties enable researchers to study these structures under fluorescence microscopy .

Summary of Applications

The following table summarizes the key applications of this compound:

Application AreaDescriptionReference
HPLC AnalysisDerivatization agent for sensitive detection of amines in pharmaceutical analysis
SpectrophotometryUsed for quantifying pharmaceutical amine groups through fluorescence
Biological StainingFluorescent tagging of biological samples for microscopy

Mechanism of Action

The mechanism of action of 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues of Benzoxadiazole Derivatives

The following compounds share the benzoxadiazole core but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
7-Chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine Cl (7), NO₂ (4), N(CH₂CH₃)₂ (5) C₁₁H₁₂ClN₅O₃ 297.70 Discontinued; research interest in heterocyclic chemistry .
N-Benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine NO₂ (4), NHBenzyl (5) C₁₃H₉ClN₄O₃ 304.69 Irritant (Xi hazard); used in ligand synthesis .
N-(3-Chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine Cl (3), F (5), NO₂ (4), NHPh (5) C₁₂H₆ClFN₄O₃ 308.65 Co-crystallized with ARNT protein (PDB: 4GHI); potential HIF-2α antagonist .
N-(3-Fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine F (3), NO₂ (4), NHPh (5) C₁₂H₇FN₄O₃ 290.21 Structural analog with fluorophenyl group; biochemical probe .
7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine (7-Cl-4-NO₂-BODA) Cl (7), NO₂ (4), NH₂ (5) C₆H₃ClN₄O₃ 214.57 Detected in fungal secretome; potential role in biodegradation .

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity :

N-Alkyl vs. N-Benzyl derivatives (e.g., CAS 306934-83-8) exhibit stronger π-π stacking interactions in protein binding, as seen in ARNT co-crystallization studies .

Halogen Substitution :

  • The 7-chloro substituent in the target compound may stabilize the aromatic system via electron-withdrawing effects, contrasting with 3-fluoro analogs that modulate electronic properties for specific receptor interactions .

Nitro Group Position :

  • The 4-nitro group is conserved across analogs, critical for electronic conjugation and redox activity .

Research Findings and Data

Crystallographic Studies

  • N-(3-Chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine (PDB: 4GHI) binds to the ARNT PAS-B domain with a dissociation constant (Kd) of 1.2 μM, highlighting its role in disrupting hypoxia signaling .

Biological Activity

7-Chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine (CAS No. 257932-06-2) is a compound belonging to the benzoxadiazole family, characterized by its unique molecular structure that includes a chloro group, diethylamino group, and a nitro group. This compound has garnered attention in scientific research due to its diverse biological activities and applications in various fields such as organic synthesis, biochemistry, and medicinal chemistry.

  • Molecular Formula : C10H11ClN4O3
  • Molecular Weight : 270.67 g/mol
  • Structure : The compound features a benzoxadiazole ring system which is crucial for its biological activity.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects. It has been shown to bind to specific molecular targets, thus inhibiting enzymatic functions critical for cellular processes .

1. Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor by binding to active sites of enzymes. This property is particularly useful in studying metabolic pathways and drug development.

2. Fluorescent Probe

Due to its strong fluorescence characteristics, it is employed as a fluorescent probe in biochemical assays. This application is vital for detecting and quantifying biological molecules in various experimental setups .

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

4. Anticancer Potential

The compound has been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of stress response pathways .

Case Studies

Several studies have explored the biological activities of this compound:

Study ReferenceFindings
Elbashir et al. (2011)Demonstrated the use of NBD-Cl for the derivatization of amines and amino acids in HPLC applications, highlighting its analytical significance .
Uchiyama et al. (2000)Reviewed the reactivity and fluorescence characteristics of benzofurazan derivatives including NBD-Cl, establishing a foundation for further applications in biological assays .
Recent InvestigationsFound potential antimicrobial and anticancer effects through various in vitro assays, suggesting further exploration into therapeutic applications .

Applications in Scientific Research

This compound is utilized in multiple research domains:

  • Organic Synthesis : Acts as a reagent for synthesizing complex organic molecules.
  • Biochemical Analysis : Used for labeling amines and amino acids to enhance detection limits in chromatographic methods.
  • Therapeutic Research : Investigated for potential uses in developing new antimicrobial and anticancer agents.

Q & A

Q. Q1. What are the established synthetic routes for 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine, and what reaction conditions optimize yield?

Methodological Answer: A common approach involves the condensation of aromatic amines with chloroacetyl chloride derivatives under controlled conditions. For example, triethylamine in dioxane facilitates the reaction between 2-amino-thiazole derivatives and chloroacetyl chloride at 20–25°C, yielding chloroacetamide intermediates . Optimization includes stoichiometric control (e.g., equimolar ratios of reactants) and recrystallization from ethanol-DMF mixtures to enhance purity. Reaction monitoring via TLC ensures completion before workup .

Q. Q2. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography resolves molecular geometry and confirms the nitro and benzoxadiazole moieties, as demonstrated in structurally related compounds like N-(5-chloro-1,3-thiazol-2-yl)benzamide derivatives .
  • Fluorescent tagging with reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) enables detection and quantification in biological matrices, validated by HPLC or LC-MS .
  • NMR and IR spectroscopy identify functional groups (e.g., nitro stretching at ~1,520 cm⁻¹) and verify substitution patterns .

Q. Q3. What preliminary biological screening models are suitable for assessing its bioactivity?

Methodological Answer:

  • Receptor binding assays evaluate affinity for targets like dopamine D2 or serotonin 5-HT3 receptors, using competitive displacement of radiolabeled ligands (e.g., [³H]-spiperone) .
  • Antitumor activity is screened via cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference compounds like 5-arylthiazol-2-amines .
  • Antimicrobial testing follows CLSI guidelines using agar dilution methods for bacterial/fungal strains .

Advanced Research Questions

Q. Q4. How can synthetic routes be optimized to address low yields in nitro-group introduction?

Methodological Answer:

  • Nitration optimization : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration. Monitor via in situ FTIR to detect intermediate nitronium ion formation .
  • Protective group strategies : Temporarily protect the benzoxadiazole ring with tert-butyl groups during nitration to reduce side reactions, followed by deprotection with TFA .

Q. Q5. How do structural modifications (e.g., substituent variations) impact bioactivity, and what computational tools predict these effects?

Methodological Answer:

  • QSAR modeling (e.g., CoMFA, CoMSIA) correlates electronic (Hammett σ) and steric (Taft Es) parameters with activity. For example, electron-withdrawing groups (e.g., -NO₂) enhance receptor binding .
  • Docking simulations (AutoDock Vina) predict interactions with enzyme active sites, such as the PFOR enzyme in anaerobic pathogens, guiding rational design .

Q. Q6. How can conflicting cytotoxicity data across studies be resolved?

Methodological Answer:

  • Standardize assay protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and culture conditions. Discrepancies in IC₅₀ values for related thiazole derivatives often arise from variations in serum concentration or incubation time .
  • Validate purity : HPLC purity >98% minimizes off-target effects. Impurities like unreacted chloro intermediates (detected via GC-MS) may skew results .

Q. Q7. What strategies improve the compound’s stability in aqueous buffers for pharmacological studies?

Methodological Answer:

  • pH buffering : Maintain pH 6.5–7.4 (PBS) to prevent hydrolysis of the benzoxadiazole ring. Degradation products (e.g., nitroaniline derivatives) are monitored via UPLC-PDA .
  • Lyophilization : Store as a lyophilized powder at -80°C, reconstituting in DMSO immediately before use to extend shelf life .

Data Interpretation & Advanced Methodologies

Q. Q8. How are crystallographic data used to resolve ambiguities in molecular conformation?

Methodological Answer:

  • Torsion angle analysis : For example, the dihedral angle between the benzoxadiazole and nitro groups (e.g., 122.3° in related structures) confirms planarity, critical for π-π stacking in receptor binding .
  • Hydrogen bonding networks : Centrosymmetric dimers (N–H⋯N/O) stabilize crystal packing, with non-classical interactions (C–H⋯F/O) further validated via Hirshfeld surface analysis .

Q. Q9. What mechanistic insights explain unexpected byproducts during synthesis?

Methodological Answer:

  • Nucleophilic aromatic substitution : Competing pathways (e.g., para vs. meta substitution) are probed using DFT calculations (Gaussian 09) to map transition states .
  • Side reactions : DBU-induced elimination in dithiazole synthesis generates cyanothioformamides, mitigated by reducing reaction time to <2 hours .

Q. Q10. How can high-throughput screening (HTS) platforms be adapted for this compound’s derivatization?

Methodological Answer:

  • Parallel synthesis : Employ microwave-assisted reactions in 96-well plates with diverse amines (e.g., N,N-diethyl, piperidyl) to generate a library of analogs .
  • Automated purification : Flash chromatography (Biotage Isolera) with gradient elution (hexane/EtOAc) ensures rapid isolation of derivatives for SAR studies .

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